Ethyl 6-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline-4-carboxylate
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Overview
Description
Ethyl 6-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Alkylation: The prop-2-en-1-yl group can be introduced via alkylation using allyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the ester to an alcohol.
Substitution: Introduction of various substituents at the 6-position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Ethyl 6-chloro-2-methyl-3-(prop-2-en-1-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-4-carboxylic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
2-Methylquinoline: A simpler quinoline derivative with different biological activities.
The unique structural features of this compound, such as the presence of the prop-2-en-1-yl group and the ethyl ester, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16ClNO2 |
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Molecular Weight |
289.75 g/mol |
IUPAC Name |
ethyl 6-chloro-2-methyl-3-prop-2-enylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H16ClNO2/c1-4-6-12-10(3)18-14-8-7-11(17)9-13(14)15(12)16(19)20-5-2/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
IRLDTVVIXBRLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC(=C1CC=C)C)Cl |
Origin of Product |
United States |
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